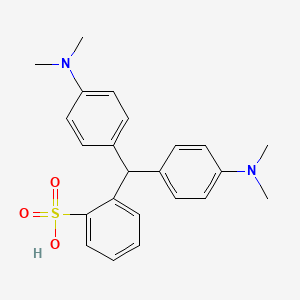
ロイコベルベリンブルーI
概要
説明
Leucoberbelin Blue I, also known as LBB, is a colorimetric reagent redox dye . It is a water-soluble leuco base . Upon oxidation, LBB forms a colored complex which is stoichiometrically related to the oxidation state of the reagent .
Synthesis Analysis
Leucoberbelin Blue I (LBB) is a synthetic triphenyl compound . LBB in its reduced state is colorless and can be easily oxidized to a blue compound by the high-valent Mn in Mn oxides, i.e., Mn 3+ and Mn 4+ .Molecular Structure Analysis
The empirical formula of Leucoberbelin Blue I is C23H26N2O3S . Its molecular weight is 410.53 g/mol .Chemical Reactions Analysis
Leucoberbelin Blue I has been used in a novel two-step colorimetric method for the rapid determination of the Mn average oxidation state of Mn oxides . In this method, LBB and formaldoxime colorimetry were employed to obtain the oxidation numbers of high-valent Mn and total Mn, respectively, which were then used to calculate the Mn average oxidation state .Physical And Chemical Properties Analysis
Leucoberbelin Blue I appears as a light blue powder . It is soluble in water at a concentration of 50 g/L . Its melting point is greater than 300 °C .科学的研究の応用
分析化学:比色試薬
LBBは、酸化によって着色された錯体を形成する能力があるため、比色試薬として広く使用されています。この錯体は試薬の酸化状態と化学量論的に関連しています 。この特性により、以下のような用途で役立ちます。
環境科学:マンガン酸化状態の決定
環境科学において、LBBはマンガン酸化物の平均酸化状態(AOS)を決定する上で重要な役割を果たしています。AOSは、マンガン酸化物の微量金属や有機汚染物質に対する反応性を理解する上で重要です 。その用途には、以下が含まれます。
医学研究:受容体-リガンド相互作用スクリーニング
医学研究において、LBBは、受容体-リガンド相互作用をスクリーニングするために、時間分解蛍光消光共鳴エネルギー移動(QRET)技術で使用されます 。この用途は、以下のような点で重要です。
工業プロセス:診断アッセイ製造
LBBの特性は、診断アッセイの製造において利用されており、以下の理由により重要な成分として役立っています。
バイオテクノロジー:酸化アッセイ
バイオテクノロジーにおいて、LBBはMn(II)酸化アッセイで酸化されたマンガン種を検出するために使用されます。これは、以下のような点で不可欠です。
材料科学:電極材料研究
最後に、材料科学において、LBBは電極材料の研究に関与しています。その役割には、以下が含まれます。
作用機序
Mode of Action
LBB, a synthetic triphenyl compound, is colorless in its reduced state. It can be easily oxidized to a blue compound by the high-valent Mn in Mn oxides . This oxidation forms a colored complex that is stoichiometrically related to the oxidation state of the reagent .
Biochemical Pathways
The interaction of LBB with high-valent Mn in Mn oxides affects the average oxidation state (Mn AOS) of these oxides . The Mn AOS can influence the sorption capacities of metal ions by vacancy sites and particularly affect the mechanism of redox reactions and the topological transformation of manganese oxide minerals .
Result of Action
The oxidation of LBB by high-valent Mn results in a color change from colorless to blue . This color change is used in various applications, such as the time-resolved fluorescence QRET technique for receptor-ligand interaction screening , and in the detection of oxidized manganese species in Mn (II) oxidation assays .
Action Environment
The action of LBB is influenced by environmental factors such as the presence of Mn oxides and the oxidation state of the environment. The effectiveness of LBB as a colorimetric reagent is dependent on the presence of high-valent Mn in Mn oxides . Furthermore, the stability of LBB and its resulting color change may be affected by the redox state of the environment .
Safety and Hazards
将来の方向性
Leucoberbelin Blue I has been used in a novel method for the rapid determination of the Mn average oxidation state of Mn oxides . This method has shown considerable color stability and high sensitivity, enabling rapid, convenient, and highly accurate determination of the Mn average oxidation state compared with conventional methods . The required sample amount is greatly reduced, making the proposed method an appropriate strategy for micro-volume samples . This suggests potential for further development and application of Leucoberbelin Blue I in analytical chemistry.
生化学分析
Biochemical Properties
Leucoberbelin blue I plays a significant role in biochemical reactions, particularly in the detection and quantification of manganese oxides. It interacts with high-valent manganese species, forming a colored complex that is stoichiometrically related to the oxidation state of the reagent . This interaction is crucial for determining the kinetics of manganese oxide formation and the average oxidation state of manganese oxides . The compound is also used as a quencher in time-resolved fluorescence techniques for receptor-ligand interaction screening .
Cellular Effects
Leucoberbelin blue I influences various cellular processes, particularly in the context of manganese oxidation. It has been used to study the effects of manganese oxides on cell signaling pathways and gene expression . The compound’s ability to form colored complexes with manganese oxides allows researchers to monitor changes in cellular metabolism and the production of reactive oxygen species . Additionally, leucoberbelin blue I has been employed in receptor-ligand interaction screening, providing insights into cellular signaling mechanisms .
Molecular Mechanism
The molecular mechanism of leucoberbelin blue I involves its oxidation to form a colored complex with high-valent manganese species . This process is stoichiometrically related to the oxidation state of the reagent, allowing for precise quantification of manganese oxides . The compound’s interaction with manganese species involves binding to the metal ions and facilitating their oxidation, which can be monitored through colorimetric changes . This mechanism is essential for understanding the kinetics of manganese oxide formation and the role of manganese in various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of leucoberbelin blue I can change over time due to its stability and degradation properties. The compound is stable at room temperature, but its effectiveness in forming colored complexes may decrease over extended periods . Long-term studies have shown that leucoberbelin blue I can maintain its colorimetric properties for several months, making it suitable for prolonged experiments . Researchers should consider potential degradation and ensure proper storage conditions to maintain its efficacy .
Dosage Effects in Animal Models
The effects of leucoberbelin blue I in animal models vary with different dosages. At low doses, the compound effectively indicates the presence of manganese oxides without causing significant adverse effects . At higher doses, leucoberbelin blue I may exhibit toxic effects, particularly due to its interaction with manganese species . Researchers should carefully determine the appropriate dosage to avoid potential toxicity while ensuring accurate biochemical analysis .
Metabolic Pathways
Leucoberbelin blue I is involved in metabolic pathways related to manganese oxidation. It interacts with enzymes and cofactors that facilitate the oxidation of manganese species, leading to the formation of colored complexes . This interaction is crucial for understanding the metabolic flux and the role of manganese in cellular processes . The compound’s ability to indicate the oxidation state of manganese makes it a valuable tool for studying metabolic pathways involving this metal .
Transport and Distribution
Within cells and tissues, leucoberbelin blue I is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its ability to form colored complexes with manganese oxides . Understanding the transport and distribution of leucoberbelin blue I is essential for optimizing its use in biochemical assays and ensuring accurate results .
Subcellular Localization
Leucoberbelin blue I’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization affects the compound’s activity and function, particularly in the context of manganese oxidation . Researchers should consider the subcellular distribution of leucoberbelin blue I when designing experiments to ensure accurate and reliable results .
特性
IUPAC Name |
2-[bis[4-(dimethylamino)phenyl]methyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-24(2)19-13-9-17(10-14-19)23(18-11-15-20(16-12-18)25(3)4)21-7-5-6-8-22(21)29(26,27)28/h5-16,23H,1-4H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKLFIWDQVFMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328670 | |
| Record name | Leucoberbelin blue I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52748-86-4 | |
| Record name | Leucoberbelin blue I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Leucoberbelin blue I | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




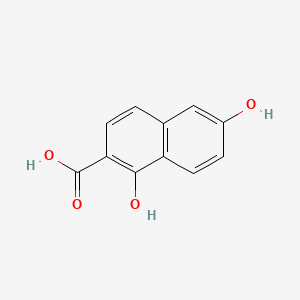
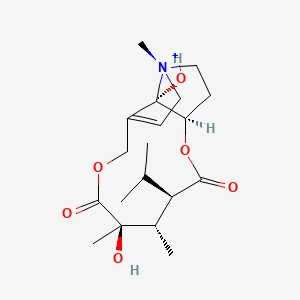
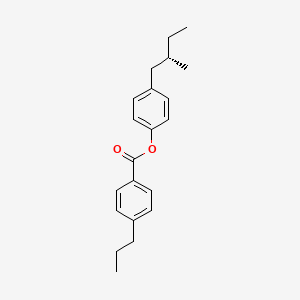
![1,3-Propanediamine, N-[3-(isodecyloxy)propyl]-](/img/structure/B1606534.png)
![2-[2-(2-Fluoroethoxy)ethoxy]ethanol](/img/structure/B1606535.png)
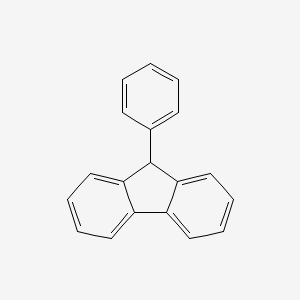
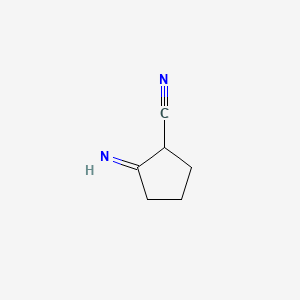
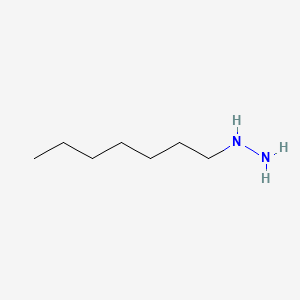

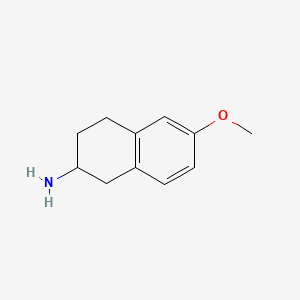
![5-chloro-2-(5-chloro-7-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-7-methylbenzo[b]thiophene-3(2H)-one](/img/structure/B1606546.png)

